molecular formula C15H16OS B14592279 2-[(Benzylsulfanyl)methyl]-4-methylphenol CAS No. 61189-80-8

2-[(Benzylsulfanyl)methyl]-4-methylphenol

Cat. No.: B14592279
CAS No.: 61189-80-8
M. Wt: 244.4 g/mol
InChI Key: SIDAOLADKUZVIP-UHFFFAOYSA-N
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Description

2-[(Benzylsulfanyl)methyl]-4-methylphenol is an organic compound that features a phenol group substituted with a benzylsulfanyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzylsulfanyl)methyl]-4-methylphenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-methylphenol with benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or distillation, would likely be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzylsulfanyl)methyl]-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The benzylsulfanyl group can be reduced to form thiols.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce new substituents on the aromatic ring.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Thiols and other reduced sulfur-containing compounds.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

2-[(Benzylsulfanyl)methyl]-4-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(Benzylsulfanyl)methyl]-4-methylphenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and redox reactions, while the benzylsulfanyl group can interact with thiol-containing enzymes and proteins. These interactions can modulate biological processes and lead to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Benzylsulfanyl)methyl]benzoic acid
  • 2-(Benzylsulfanyl)-4-methylquinazoline
  • 2-Benzylsulfanyl-4-methoxymethyl-6-methyl-nicotinonitrile

Uniqueness

2-[(Benzylsulfanyl)methyl]-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61189-80-8

Molecular Formula

C15H16OS

Molecular Weight

244.4 g/mol

IUPAC Name

2-(benzylsulfanylmethyl)-4-methylphenol

InChI

InChI=1S/C15H16OS/c1-12-7-8-15(16)14(9-12)11-17-10-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3

InChI Key

SIDAOLADKUZVIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CSCC2=CC=CC=C2

Origin of Product

United States

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